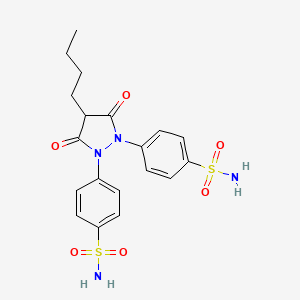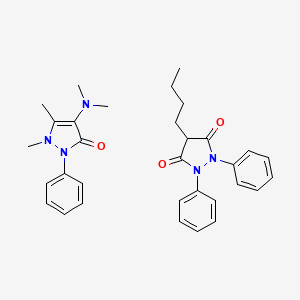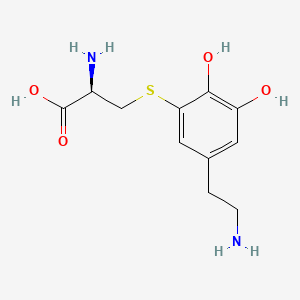
5-S-cysteinyldopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-S-Cysteinyldopamine is a S-conjugate.
Wissenschaftliche Forschungsanwendungen
1. Role in Dopamine Autoxidation and Potential Implications in Neurodegenerative Disorders
5-S-cysteinyldopamine has been detected in various regions of the human brain, particularly in areas rich in dopamine, such as the caudate nucleus, putamen, globus pallidus, and substantia nigra. Its presence supports the hypothesis that dopamine undergoes autoxidation, leading to the formation of reactive quinones, which might play a role in cytotoxicity related to aging and degenerative brain disorders (Rosengren, Linder-Eliasson, & Carlsson, 2005).
2. Implications in Parkinson's Disease
Research indicates that 5-S-cysteinyldopamine, formed by the oxidation of dopamine, could be relevant in the pathogenesis of Parkinson's disease. The compound is more easily oxidized than dopamine itself, and its interaction with cysteine may lead to neurotoxic compounds that contribute to the degeneration of nigrostriatal dopaminergic neurons, a key aspect of Parkinson's disease (Zhang & Dryhurst, 1994).
3. Occurrence in Various Mammalian Species
The 5-S-cysteinyl derivatives of dopamine have been identified in the brains of multiple mammalian species, suggesting a widespread biological role. These derivatives are especially concentrated in brain regions with high levels of dopamine, hinting at their potential involvement in dopamine metabolism and oxidative stress responses across different species (Fornstedt, Rosengren, & Carlsson, 1986).
4. Detection in Human Urine and Its Implications
5-S-cysteinyldopamine has been isolated and quantified in human urine, which indicates a non-specific oxidation of endogenous catechol derivatives in vivo. This finding is significant for understanding the metabolism of dopamine and related compounds in the human body (Carstam et al., 1990).
Eigenschaften
CAS-Nummer |
99558-89-1 |
|---|---|
Produktname |
5-S-cysteinyldopamine |
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[5-(2-aminoethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)10(15)9(4-6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
BZYHBWCVRKSWDB-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CCN |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |
Andere CAS-Nummern |
99558-89-1 |
Synonyme |
5-S-cysteinyldopamine 5-SCDA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-3-benzo[h][1]benzopyrancarboxylic acid ethyl ester](/img/structure/B1221256.png)
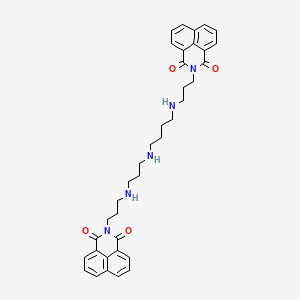

![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)
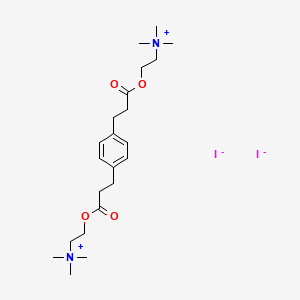
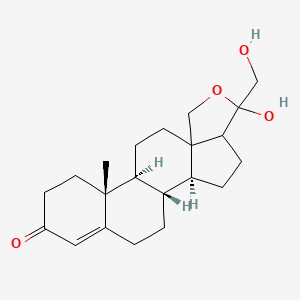

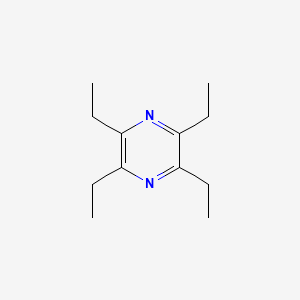
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1221266.png)

